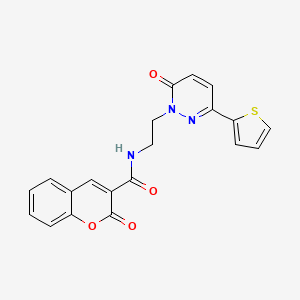

2-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Description

The compound 2-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2H-chromene) core with a pyridazinone-thiophene moiety. The structure features:

- Coumarin backbone: A 2-oxo-2H-chromene system with a carboxamide group at position 2.

- Pyridazinone-thiophene unit: A 6-oxopyridazin-1(6H)-yl group substituted with a thiophen-2-yl group at position 3, linked via an ethyl chain to the carboxamide nitrogen.

However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name |

2-oxo-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c24-18-8-7-15(17-6-3-11-28-17)22-23(18)10-9-21-19(25)14-12-13-4-1-2-5-16(13)27-20(14)26/h1-8,11-12H,9-10H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUDDXOGHYZPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Coumarin-Based Analogs

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Key Observations :

- The target compound’s pyridazinone-thiophene substituent distinguishes it from simpler coumarin derivatives like compound 12, which lacks heterocyclic complexity but includes a sulfonamide group for enhanced solubility .

- Compound 6o shares a thiophene moiety but lacks the pyridazinone system, highlighting divergent synthetic strategies .

Pyridazinone-Containing Derivatives

Table 2: Pyridazinone-Based Structural Analogs

Key Observations :

- Pyridazinone derivatives like 15 and 23 incorporate piperazine or halogenated aryl groups, which may enhance binding to biological targets (e.g., kinases or GPCRs) .

Thiophene-Containing Compounds

Table 3: Thiophene-Based Comparators

Key Observations :

- Thiophene’s electron-rich nature contributes to π-π stacking in drug-receptor interactions, as seen in Rotigotine .

- The target compound and its triazole analog (CAS 1219913-66-2) share the pyridazinone-thiophene-ethylamide scaffold but differ in aromatic cores (coumarin vs. triazole), affecting polarity and bioavailability .

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyridazinone core via cyclization of thiophene-containing precursors under reflux conditions (e.g., ethanol, 80°C) .

- Step 2: Coupling the pyridazinone moiety with a chromene-carboxamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Optimization Strategies:

- Use inert atmospheres (N₂/Ar) to prevent oxidation of thiophene groups .

- Monitor reaction progress with TLC or HPLC to minimize side products .

- Adjust solvent polarity (e.g., DMSO for solubility of aromatic intermediates) and catalyst loadings (e.g., 1.2 eq. EDC) to enhance efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

Key Techniques:

- ¹H/¹³C NMR: Resolve aromatic protons (δ 6.8–8.2 ppm for thiophene/pyridazine) and carbonyl signals (δ 165–175 ppm) .

- HR-MS (ESI): Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₅N₃O₄S) with <2 ppm error .

- FT-IR: Identify carbonyl stretches (1680–1720 cm⁻¹) and amide N-H bonds (3300 cm⁻¹) .

Data Interpretation Tips:

- Compare experimental NMR shifts with DFT-calculated values for ambiguous signals (e.g., pyridazine vs. chromene protons) .

- Use 2D NMR (COSY, HSQC) to assign overlapping aromatic regions .

Advanced: How can researchers resolve contradictions in biological activity data across different assay models?

Answer:

Methodological Approach:

- Assay Standardization: Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO ≤0.1% v/v) .

- Mechanistic Profiling: Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (MTT assay) to distinguish direct target engagement from off-target effects .

- Meta-Analysis: Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers in dose-response curves across replicates .

Advanced: What computational strategies predict binding modes with enzyme targets, and how can models be validated?

Answer:

Strategies:

- Molecular Docking (AutoDock Vina): Screen against X-ray structures of kinases or oxidoreductases (PDB IDs: 2JAK, 3ERT) using flexible ligand sampling .

- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories; analyze RMSD/RMSF plots for conserved interactions (e.g., H-bonds with catalytic lysine) .

Validation:

- Synthesize analogs with modified hydrogen-bond donors (e.g., -OH → -OCH₃) and compare predicted vs. experimental IC₅₀ values .

Advanced: How to design SAR studies to identify critical functional groups for bioactivity?

Answer:

SAR Workflow:

Core Modifications: Vary substituents on pyridazine (e.g., -OCH₃ vs. -NO₂) and thiophene (e.g., 2-thienyl vs. 3-thienyl) .

Side-Chain Alterations: Replace the ethyl linker with propyl or cyclic amines to assess steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.